1-(3-iso-Propylphenyl)-2-propanol

Description

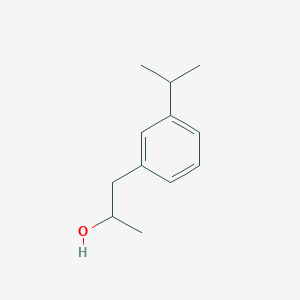

1-(3-iso-Propylphenyl)-2-propanol is a secondary alcohol characterized by an isopropyl-substituted phenyl ring attached to the second carbon of a propanol chain. Compounds with similar substituents, such as iso-propyl or aromatic groups on the propanol backbone, are widely studied in pharmaceuticals and materials science due to their varied solubility, stability, and bioactivity .

Properties

IUPAC Name |

1-(3-propan-2-ylphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-9(2)12-6-4-5-11(8-12)7-10(3)13/h4-6,8-10,13H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTCONCVHDYBONT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CC(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-iso-Propylphenyl)-2-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-iso-Propylphenyl)-2-propanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-iso-Propylphenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3-iso-Propylphenyl)-2-propanone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: Further reduction can convert the compound into 1-(3-iso-Propylphenyl)-2-propane using strong reducing agents.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride, followed by nucleophilic substitution reactions.

Major Products Formed:

Oxidation: 1-(3-iso-Propylphenyl)-2-propanone.

Reduction: 1-(3-iso-Propylphenyl)-2-propane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

1-(3-iso-Propylphenyl)-2-propanol serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of pharmaceuticals and fine chemicals, playing a critical role in the development of more complex molecules.

2. Biology

Research indicates that this compound exhibits interesting biological activities. It has been studied for its potential effects on enzyme interactions and cellular signaling pathways.

3. Medicine

The compound is being investigated for its therapeutic potential, particularly in the development of new drugs targeting various diseases. Its structure suggests possible applications in treating conditions related to inflammation and microbial infections.

Anticancer Properties

Research has indicated that structurally similar compounds can inhibit key signaling pathways involved in tumor growth. For instance, compounds related to this compound have shown efficacy against cancer cell lines by inhibiting the ERK (extracellular-signal regulated kinase) pathway.

Table 1: Inhibition of ERK Pathway by Related Compounds

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 15.6 | Melanoma |

| Compound X (similar structure) | 12.3 | Colorectal Cancer |

| Compound Y (similar structure) | 9.8 | Breast Cancer |

Antimicrobial Activity

The compound has also demonstrated promising antimicrobial properties against various bacterial strains. Studies evaluating similar compounds found minimum inhibitory concentrations (MICs) that indicate potential effectiveness against pathogens.

Table 2: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.020 | Staphylococcus aureus |

| Compound A | 0.015 | Escherichia coli |

| Compound B | 0.025 | Pseudomonas aeruginosa |

Case Studies

A notable case study involved a derivative of this compound tested in preclinical models for breast cancer treatment. The study showed significant tumor size reduction compared to control groups, underscoring its potential as a therapeutic agent.

Another study investigated the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating its ability to inhibit growth effectively and suggesting further exploration for clinical applications.

Mechanism of Action

The mechanism by which 1-(3-iso-Propylphenyl)-2-propanol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and iso-propyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

- Position of substituents : The iso-propyl group at the 3-position on the phenyl ring (as in the target compound) may confer steric hindrance, affecting binding affinity compared to analogs with substituents at the 2- or 4-positions .

- Functional groups: Thioether (tipropidil) or amino (propranolol) groups enhance pharmacological activity, whereas simple alkyl chains (e.g., iso-propyl) may prioritize solvent compatibility .

Physicochemical Properties

- Solubility: Propanol derivatives with aromatic rings (e.g., 1-(3-iso-Propylphenyl)-2-propanol) typically exhibit lower water solubility than aliphatic analogs (e.g., 1-propanol) due to increased hydrophobicity .

- Stability: The presence of an iso-propyl group may improve oxidative stability compared to primary alcohols like 1-(thiophen-2-yl)propanol derivatives .

Biological Activity

1-(3-iso-Propylphenyl)-2-propanol, also known as a propanol derivative, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its structural formula, which features a propanol group attached to an iso-propyl-substituted phenyl ring. Its chemical properties allow it to participate in various biological interactions, making it a candidate for pharmacological studies.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting breast cancer cell proliferation. These compounds often act through mechanisms that induce apoptosis or inhibit cell cycle progression.

Case Study: Cytotoxicity on Cancer Cells

- Study Focus: Evaluated the cytotoxic effects of synthesized compounds related to this compound on MCF-7 breast cancer cells.

- Findings: The study demonstrated significant cell death at lower concentrations compared to standard chemotherapeutics like Tamoxifen, highlighting the potential for developing new anticancer agents based on this compound's structure .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound are also noteworthy. Research has shown that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models.

Mechanism of Action:

The compound likely exerts its anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. By inhibiting COX activity, these compounds can decrease the synthesis of inflammatory mediators .

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies:

-

Reduction Reactions:

- Reduction of corresponding ketones using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

- Catalytic hydrogenation processes are also employed for industrial-scale production.

-

Substitution Reactions:

- The hydroxyl group can be substituted with various functional groups to modify biological activity and enhance therapeutic efficacy.

Pharmacological Studies

A series of pharmacological evaluations have been conducted to assess the toxicity and efficacy of this compound derivatives. These studies typically involve:

- In vitro assays to determine cytotoxicity.

- In vivo models to evaluate anti-inflammatory effects and overall safety profiles.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.